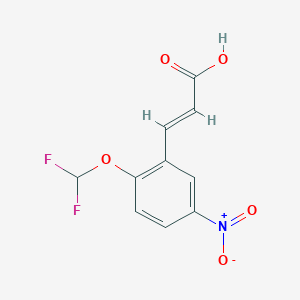
4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide” is a chemical compound. It’s a derivative of piperidine , which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is a method used in the synthesis of such compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of similar compounds involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . These bonds form infinite chains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include protodeboronation of alkyl boronic esters . This process is catalytic and utilizes a radical approach . The reaction sequence is applied to various compounds .Applications De Recherche Scientifique
Synthesis and Anti-Acetylcholinesterase Activity
A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that substituting the benzamide with bulky moieties significantly increases anti-acetylcholinesterase (anti-AChE) activity. These derivatives demonstrate enhanced activity with the introduction of alkyl or phenyl groups at the benzamide nitrogen atom, suggesting the importance of the piperidine nitrogen's basic quality in activity. Specifically, compound 21 emerged as a potent inhibitor, significantly increasing acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential for development as an antidementia agent (Sugimoto et al., 1990).
Structural and Reactivity Studies
The reaction of N-benzoylphosphoramidic dichloride with piperidine resulted in phosphoric triamides with significant structural features. These compounds, characterized by NMR spectra and elemental analysis, exhibit diverse molecular structures in solid states, providing insights into their stabilization, hydrogen bonding, and packing effects (Gholivand et al., 2005).
Colorimetric Sensing of Fluoride Anions
N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized through acylation reactions demonstrated exceptional colorimetric sensing capabilities for fluoride anions, changing color drastically in response to fluoride presence. This behavior, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlights the potential of these derivatives in naked-eye detection of fluoride anions in solution (Younes et al., 2020).
Bioactivity Study of Benzamides and Their Metal Complexes
Metal complexes derived from new benzamides and piperidine, synthesized through condensation reactions, were structurally characterized and evaluated for antibacterial activity. These complexes, particularly those containing copper, exhibited superior antibacterial efficacy compared to ligands and standard antibiotics, suggesting potential applications in developing antibacterial agents (Khatiwora et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is Cathepsin S , a human protein . Cathepsin S plays a crucial role in the immune response by processing antigens for presentation on antigen presenting cells .
Mode of Action
The compound interacts with its target, Cathepsin S, and inhibits its activity . This interaction and subsequent inhibition can lead to changes in the immune response, potentially affecting the progression of diseases where the immune response plays a role .
Biochemical Pathways
The compound affects the antigen presentation pathway by inhibiting Cathepsin S . This can lead to downstream effects on the immune response, potentially altering the course of immune-related diseases .
Result of Action
The inhibition of Cathepsin S by this compound can result in changes to the immune response . This could potentially lead to alterations in the progression of immune-related diseases .
Propriétés
IUPAC Name |
4-cyano-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-12-19(6-9-22-15)24-10-7-17(8-11-24)14-23-20(25)18-4-2-16(13-21)3-5-18/h2-6,9,12,17H,7-8,10-11,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCXITSSTWJMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


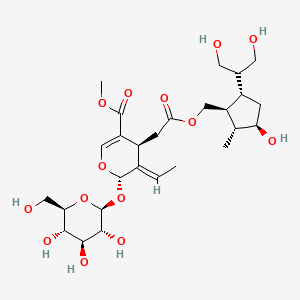

![6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2974863.png)
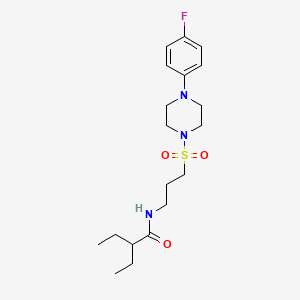

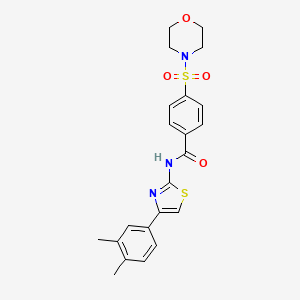

![6-Chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride](/img/structure/B2974873.png)
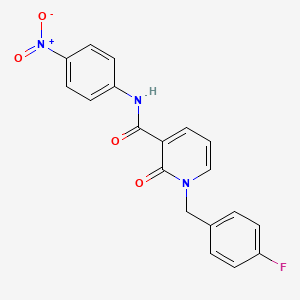

![Ethyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2974879.png)

